3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride

Catalog No.
S3281423
CAS No.
1956324-43-8
M.F
C10H13ClN2O
M. Wt
212.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochl...

CAS Number

1956324-43-8

Product Name

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride

IUPAC Name

3-amino-3-(3-methoxyphenyl)propanenitrile;hydrochloride

Molecular Formula

C10H13ClN2O

Molecular Weight

212.68

InChI

InChI=1S/C10H12N2O.ClH/c1-13-9-4-2-3-8(7-9)10(12)5-6-11;/h2-4,7,10H,5,12H2,1H3;1H

InChI Key

UDHBQMQFOCYPHS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CC#N)N.Cl

Solubility

not available

Antioxidant and Anticancer Activity

3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanenitrile moiety. This compound is primarily utilized in research settings and is not approved for general medicinal or food applications. Its CAS number is 1956324-43-8, indicating its unique identification in chemical databases .

Typical of nitriles and amines. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group may be hydrolyzed to form the corresponding carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine, which may further react with other functional groups present in different substrates.

These reactions make it a versatile intermediate in organic synthesis.

Several synthetic routes can be employed to produce 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride:

  • Starting from 3-methoxybenzaldehyde:
    • Condensation with appropriate amines followed by nitrilation can yield the desired compound.
  • Using commercially available precursors:
    • Reacting commercially available 3-methoxyphenylacetonitrile with ammonia or amine derivatives under controlled conditions.

These methods highlight the compound's accessibility for research purposes.

The primary applications of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride include:

  • Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
  • Drug Development: Potential precursor for developing new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Given its structural characteristics, it may also find utility in material science as a building block for more complex molecules.

  • Binding studies with receptors: Similar compounds have been investigated for their binding affinities to neurotransmitter receptors.
  • Metabolic studies: Understanding how this compound is metabolized could provide insights into its pharmacokinetics and toxicity.

These studies are crucial for determining the safety and efficacy of any potential therapeutic applications.

Several compounds share structural similarities with 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Amino-3-(4-methoxyphenyl)propanenitrileSimilar amino and nitrile groupsDifferent substitution pattern on the phenyl ring
3-Amino-2-(4-methoxyphenyl)propanenitrileContains a different position of amino groupPotentially different biological activity
4-Amino-4-(3-methoxyphenyl)butyronitrileLonger carbon chain with similar groupsAltered carbon skeleton may affect reactivity

These comparisons highlight the uniqueness of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride while emphasizing its potential applications in medicinal chemistry and organic synthesis. Each compound's variations provide insights into their respective reactivities and biological activities.

Dates

Modify: 2023-08-19

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